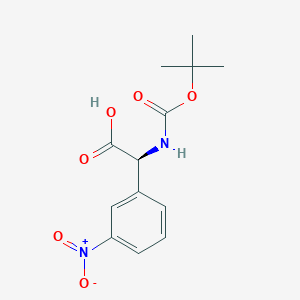

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid

Description

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a meta-nitro-substituted phenyl ring. The Boc group is widely used in peptide synthesis for its stability under basic conditions and selective deprotection under acidic conditions . Its stereochemistry (S-configuration) is critical for enantioselective applications, such as enzyme inhibition or asymmetric catalysis.

Properties

Molecular Formula |

C13H16N2O6 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |

InChI Key |

WBRGHOVFXZNGFI-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

Nitration: The aromatic ring is nitrated using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

Oxidation: Nitro derivatives of the aromatic ring.

Reduction: Amino derivatives of the aromatic ring.

Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is widely used in scientific research due to its versatility:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a building block in drug design and development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid involves its interaction with various molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Electronic Variations

The following compounds share the Boc-protected amino acid core but differ in substituents, stereochemistry, or functional groups:

Table 1: Key Structural and Physical Properties

Functional Group and Protection Strategy Comparisons

- Boc vs. Cbz Protection: The target compound’s Boc group offers acid-labile deprotection (e.g., with trifluoroacetic acid), whereas Cbz (compound 148) requires hydrogenolysis (H₂/Pd). Boc is preferred in multi-step syntheses due to orthogonal protection compatibility, while Cbz is less stable under basic conditions .

- Substituent Effects: Nitro vs. Halogen vs. Nitro: Bromine (compound in ) provides modest −I effects but lacks resonance withdrawal, leading to reduced acidity compared to the nitro group.

Physicochemical Properties

- Solubility and Lipophilicity :

The adamantane derivative () exhibits higher lipophilicity (logP ~3.5 predicted) due to its bulky hydrocarbon substituent, whereas the 3-thiophenyl analog () may have improved aqueous solubility from sulfur’s polarity. - Acidity (pKa): The target compound’s nitro group lowers the pKa of the α-amino group (~3.14 predicted ), enhancing its stability under acidic conditions compared to non-electron-withdrawing analogs.

Biological Activity

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid, often referred to as Boc-3-nitro-L-phenylalanine, is a chiral compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C13H16N2O6

- Molecular Weight : 296.28 g/mol

- IUPAC Name : (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid

- CAS Number : 185146-84-3

The biological activity of this compound is primarily attributed to its structural components:

- Boc Group : The tert-butoxycarbonyl group protects the amino functionality, allowing selective reactions during synthetic processes.

- Nitrophenyl Group : This moiety can participate in electron transfer reactions, enhancing the compound's reactivity with biological targets.

Biological Applications

- Enzyme Interaction Studies : The compound is used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

- Drug Development : As a building block in drug synthesis, it has potential applications in developing therapeutic agents targeting various diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

-

Cytotoxicity Assays :

Compound Cell Line IC50 (µM) 3f HEL 0.23 1c HEL 0.631 1i K562 0.392 - Mechanistic Studies :

- Antibacterial Activity :

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid | Enantiomer with opposite stereochemistry | Varies in activity |

| (S)-2-Amino-2-(3-nitrophenyl)acetic acid | Lacks Boc protecting group | Lower stability |

| (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid | Nitro group at different position | Potentially different activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.